Cobalt, dibromobis(tris(3,5-dimethylphenyl)phosphine)-, (T-4)-
Description
Properties
CAS No. |
69198-43-2 |
|---|---|
Molecular Formula |
C48H54Br2CoP2 |
Molecular Weight |
911.6 g/mol |
IUPAC Name |
cobalt(2+);tris(3,5-dimethylphenyl)phosphane;dibromide |
InChI |
InChI=1S/2C24H27P.2BrH.Co/c2*1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24;;;/h2*7-15H,1-6H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
GBINZVOFFAFNIG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C.CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C.[Co+2].[Br-].[Br-] |
Origin of Product |
United States |
Biological Activity
Cobalt, dibromobis(tris(3,5-dimethylphenyl)phosphine)-, (T-4)- (CAS No. 69198-43-2) is a coordination compound notable for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₈H₅₄Br₂CoP₂
- Molecular Weight : 911.63 g/mol
- IUPAC Name : Cobalt(2+); tris(3,5-dimethylphenyl)phosphane; dibromide
Cobalt complexes are known to interact with various biological targets, including enzymes and receptors. The specific activity of Cobalt, dibromobis(tris(3,5-dimethylphenyl)phosphine)-, (T-4)- can be attributed to its ability to form stable complexes with biomolecules. The phosphine ligands contribute to its electron-donating properties, enhancing its reactivity in biological systems.
Biological Activity
-
Anticancer Properties :
- Studies have shown that cobalt complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.
- A case study demonstrated that cobalt-based phosphine complexes inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and promoting oxidative stress .
-
Enzyme Inhibition :
- Cobalt complexes can act as enzyme inhibitors. For instance, they have been reported to inhibit certain metalloproteins by displacing essential metal ions required for enzymatic activity.
- Research indicated that Cobalt, dibromobis(tris(3,5-dimethylphenyl)phosphine)-, (T-4)- could inhibit key enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Studies
-
Breast Cancer Cell Line Study :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of Cobalt, dibromobis(tris(3,5-dimethylphenyl)phosphine)-, (T-4)- and observed a dose-dependent decrease in cell viability. The study concluded that the compound's mechanism involved ROS generation leading to apoptosis.
-
Metabolic Enzyme Inhibition :
- A study focused on the inhibition of lactate dehydrogenase by cobalt complexes showed significant reductions in enzyme activity at low micromolar concentrations. This suggests potential therapeutic applications for metabolic diseases.
-
Neuroprotection Against Neurotoxicity :
- In vitro experiments demonstrated that Cobalt, dibromobis(tris(3,5-dimethylphenyl)phosphine)-, (T-4)- could mitigate cell death in neuronal cultures exposed to glutamate toxicity.
Comparison with Similar Compounds
Comparison with Similar Cobalt-Phosphine Complexes
Structural and Ligand-Based Differences
The table below compares key cobalt-phosphine complexes with analogous structures:
Key Observations:
Steric Effects :
- The 3,5-dimethylphenyl substituents in TDMPP create greater steric hindrance compared to triphenylphosphine (TPP) or tris(3-methylphenyl)phosphine. This enhances thermal stability and reaction selectivity but may reduce catalytic activity in sterically demanding reactions .
- The unsubstituted TPP ligand (CAS 14126-32-0) allows for faster ligand substitution but increases susceptibility to oxidation .
Regulatory Status :
- Cobalt complexes with bulky phosphines (e.g., 69198-43-2, 49651-10-7) are explicitly prohibited for intentional use in industrial applications due to cobalt’s toxicity and persistence .
- Simpler cobalt-TPP complexes (e.g., 14126-32-0) face restrictions but are still utilized in niche catalytic processes under controlled conditions .
Performance in Catalytic Reactions
- Cross-Coupling Reactions: TDMPP-supported cobalt complexes exhibit superior selectivity in Suzuki-Miyaura couplings compared to TPP analogues, attributed to steric control over transmetallation steps. However, turnover numbers (TONs) are lower due to slower ligand exchange .
- Hydrogenation :
Cobalt-TPP systems (CAS 14126-32-0) show higher activity in alkene hydrogenation than TDMPP complexes, as smaller ligands facilitate substrate binding .
Notes
Synthetic Challenges :
- TDMPP ligands (CAS 69227-47-0) are cost-intensive due to multi-step synthesis involving Friedel-Crafts alkylation, limiting large-scale applications of their cobalt complexes .
Environmental and Safety Concerns :
- All cobalt-phosphine complexes listed require stringent handling protocols. Cobalt’s classification as a substance of very high concern (SVHC) under REACH further restricts their use .
Q & A
Basic: What synthetic methodologies are recommended for preparing cobalt dibromobis(tris(3,5-dimethylphenyl)phosphine) complexes?
Methodological Answer:
To synthesize this cobalt complex, start with high-purity tris(3,5-dimethylphenyl)phosphine (≥98% purity, CAS 69227-47-0) . Use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent ligand oxidation. React cobalt(II) bromide with the phosphine ligand in a dry, aprotic solvent (e.g., THF or toluene) under nitrogen. Monitor stoichiometry carefully—two phosphine ligands per cobalt center are typical. Purify via recrystallization or column chromatography under anaerobic conditions. Safety protocols (e.g., PPE, waste segregation per ) are critical due to cobalt’s toxicity and ligand sensitivity .
Basic: How do steric effects of tris(3,5-dimethylphenyl)phosphine ligands influence the coordination geometry of cobalt complexes?
Methodological Answer:
The ligand’s bulky 3,5-dimethylphenyl groups create significant steric hindrance, favoring a tetrahedral (T-4) geometry over octahedral. Compare with similar ligands using ’s structural analysis:
| Ligand Type | Steric Bulk | Typical Geometry |
|---|---|---|
| Tris(3,5-dimethylphenyl) | High | Tetrahedral |
| Diphenylphosphine | Low | Octahedral |
| Tris(2,6-dimethoxyphenyl) | Moderate | Distorted |
Use X-ray crystallography to confirm geometry. Adjust ligand substituents (e.g., methoxy vs. methyl) to tune steric effects for specific applications .
Advanced: What analytical approaches resolve contradictions in catalytic activity data for cobalt-phosphine complexes?
Methodological Answer:
Contradictions often arise from variations in solvent polarity, ligand purity, or reaction kinetics. To address this:
- Perform kinetic studies (e.g., Eyring plots) to compare activation parameters across studies.
- Use controlled experiments with standardized ligand batches (≥98% purity, per ).
- Analyze electronic effects via cyclic voltammetry (CV) to correlate redox potentials with catalytic efficiency.
- Cross-reference with ’s catalytic data, noting how steric/electronic profiles impact turnover frequencies.
Advanced: How can electronic modulation of cobalt centers by tris(3,5-dimethylphenyl)phosphine be evaluated in catalytic cycles?
Methodological Answer:
Combine spectroscopic and computational methods:
- EPR Spectroscopy : Identify Co(II) vs. Co(I) oxidation states during catalysis.
- DFT Calculations : Model ligand-to-metal charge transfer and frontier molecular orbitals.
- UV-Vis Spectroscopy : Track ligand-field transitions to infer electronic perturbations.
Compare with ’s electronic profiles of analogous ligands (e.g., methoxy-substituted variants) to isolate electronic vs. steric contributions.
Basic: What safety protocols are critical when handling this cobalt complex?
Methodological Answer:
- Use PPE: Nitrile gloves, lab coats, and safety goggles ().
- Store in airtight containers under nitrogen to prevent degradation.
- Dispose of waste via certified hazardous waste services (per ’s SDS guidelines).
- Avoid skin contact; cobalt compounds are potential carcinogens.
Advanced: How do ligand electronic properties affect cobalt’s redox behavior in cross-coupling reactions?
Methodological Answer:
Electron-donating groups (e.g., methyl in tris(3,5-dimethylphenyl)phosphine) stabilize higher oxidation states (Co(II)/Co(III)), enhancing oxidative addition steps. Electron-withdrawing groups (e.g., methoxy in ’s comparison) may lower redox potentials, favoring reductive elimination. Validate via:
- CV Experiments : Measure oxidation/reduction potentials.
- Catalytic Screening : Compare yields in Buchwald-Hartwig vs. Suzuki-Miyaura reactions.
Correlate findings with ’s data on ligand electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
